1-[(4-Methylphenyl)methyl]benzimidazole
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Overview
Description
“1-[(4-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds .Chemical Reactions Analysis
Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .Scientific Research Applications
Antioxidant Properties
- Benzimidazole derivatives have demonstrated significant antioxidant properties. For instance, 2-methyl benzimidazole exhibited antioxidant activity confirmed by the DPPH method, highlighting its potential in medicinal applications (Saini et al., 2016). Another study synthesized various benzimidazole derivatives and evaluated their antioxidant effects on lipid peroxidation in the rat liver, with some compounds showing better activity than butylated hydroxytoluene (BHT) (Kuş et al., 2004).
Antimicrobial and Anticancer Agents
- Benzimidazole derivatives have been explored as antimicrobial and anticancer agents. A study designed and synthesized 69 benzimidazole derivatives, finding potent antibacterial compounds against strains like MSSA and MRSA, and also observed that some compounds killed various cancer cells. Computational ADMET profiling and docking studies were used to assess their biological activities, suggesting these derivatives as promising bioactive substances (Pham et al., 2022).
DNA Topoisomerase Inhibition
- Benzimidazole compounds have been identified as potent inhibitors of mammalian type I DNA topoisomerases. This study synthesized three 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity, with one compound showing relatively potent inhibition, indicating the therapeutic potential of these derivatives in cancer treatment (Alpan et al., 2007).
Agricultural Applications
- In agriculture, benzimidazole compounds like Carbendazim and Tebuconazole are used for the prevention and control of fungal diseases. A study developed solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides, leading to modified release profiles, reduced toxicity, and increased efficacy in plant disease prevention (Campos et al., 2015).
Other Therapeutic Applications
- Apart from the aforementioned uses, benzimidazole and its derivatives have broad pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and analgesic effects. They serve as important therapeutic agents in clinical medicine for a range of treatments including anti-ulcer, anti-tumor, and anti-viral applications (Salahuddin et al., 2017).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives have been shown to have potent antibacterial activities .
Action Environment
Such factors can significantly impact the effectiveness of benzimidazole derivatives .
Future Directions
Benzimidazole and its derivatives have shown promise in various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the planar benzimidazole core, which can participate in π-π stacking interactions and hydrogen bonding .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIZTXAWSHNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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